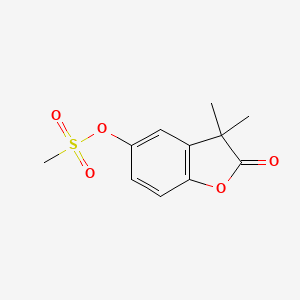
乙氧氟草醚-2-酮
描述
Ethofumesate-2-keto (EFK) is a synthetic herbicide developed by the Japanese chemical company Nippon Soda Co., Ltd. It is used to control annual and perennial grasses and broadleaf weeds in cereal crops, such as wheat, barley, and oats. It is a derivative of ethofumesate and has been used extensively in Japan since the late 1990s.
科学研究应用
分析参考标准
乙氧氟草醚-2-酮作为分析参考标准,用于测定草莓和土壤样品中的分析物 {svg_1}. 这涉及一种称为QuEChERS(快速、简便、廉价、有效、稳健和安全)的提取方法,然后进行气相色谱 (GC)/液相色谱 (LC) 与串联质谱 (MS/MS) 和二维气相色谱飞行时间质谱 (GC × GC-TOF-MS) 联用 {svg_2}.
除草剂代谢物
乙氧氟草醚-2-酮是除草剂乙氧氟草醚的代谢物 {svg_3}. 乙氧氟草醚用于防治草莓和甜菜作物中的杂草 {svg_4}. 它抑制顶端分生组织的生长,延缓细胞分裂,并限制角质层的形成 {svg_5}.
狗牙根控制
乙氧氟草醚是一种苯并呋喃类除草剂,它抑制敏感物种的脂类合成、呼吸作用和光合作用 {svg_6}. 狗牙根对乙氧氟草醚的伤害非常敏感,可以连续使用来抑制耐受物种,例如高羊茅(Festuca arundinacea Schreb。)或肯塔基蓝草(Poa pratensis L.) {svg_7}.
圣奥古斯丁草耐受性
圣奥古斯丁草对乙氧氟草醚具有极好的耐受性,可使用高达 3.36 公斤有效成分 ha-1 {svg_8}. 连续使用乙氧氟草醚单独或与阿特拉津混用,对圣奥古斯丁草中的狗牙根提供了良好(80-89%)和极佳的控制(95%) 圣奥古斯丁草 {svg_9}.
海滨雀稗耐受性
虽然海滨雀稗被标明可使用,但由于其比圣奥古斯丁草更容易受到伤害,因此使用量限制在 0.56 公斤 ha-1 圣奥古斯丁草 {svg_10}. 乙氧氟草醚是目前唯一在这些草坪草中用于选择性控制狗牙根的除草剂 {svg_11}.
研究工具
乙氧氟草醚-2-酮用于研究,以评估乙氧氟草醚在狗牙根、海滨雀稗和圣奥古斯丁草中的有效性、吸收和代谢 圣奥古斯丁草 {svg_12}.
作用机制
Target of Action
Ethofumesate-2-keto, a metabolite of the herbicide ethofumesate , primarily targets the growth of meristems . Meristems are regions in plants where rapid cell division and growth occur. By inhibiting the growth of these regions, Ethofumesate-2-keto effectively controls the proliferation of unwanted plants, such as weeds in strawberry and beet crops .
Mode of Action
The compound interacts with its targets by retarding cellular division . This means it slows down the process by which cells divide to form new cells, a crucial process for the growth and development of plants. Additionally, Ethofumesate-2-keto limits the formation of cuticles , which are protective, waxy layers found on the surface of plants. By limiting cuticle formation, the compound can further inhibit plant growth.
Result of Action
The primary result of Ethofumesate-2-keto’s action is the effective control of weed growth in crops like strawberries and beets . By inhibiting meristem growth, retarding cell division, and limiting cuticle formation, the compound prevents unwanted plants from proliferating. This leads to healthier, more productive crops.
Action Environment
生化分析
Biochemical Properties
Ethofumesate-2-keto is known to inhibit the growth of meristems, retard cellular division, and limit the formation of cuticles . It interacts with various enzymes and proteins, including those involved in cell division and growth. The compound’s interaction with these biomolecules results in the inhibition of cellular processes essential for weed growth, making it an effective herbicide .
Cellular Effects
Ethofumesate-2-keto has significant effects on various types of cells and cellular processes. It inhibits the growth of meristems and retards cellular division, which are crucial for the development of plants . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of weed growth . The impact on these cellular processes makes Ethofumesate-2-keto a potent herbicide.
Molecular Mechanism
The molecular mechanism of Ethofumesate-2-keto involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression . The compound binds to enzymes involved in cell division and growth, inhibiting their activity and preventing the normal development of plants . This inhibition results in the retardation of cellular processes essential for weed growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethofumesate-2-keto change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that Ethofumesate-2-keto remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to persistent inhibition of cellular processes, affecting plant growth and development.
Dosage Effects in Animal Models
The effects of Ethofumesate-2-keto vary with different dosages in animal models. At low doses, the compound effectively inhibits weed growth without causing significant adverse effects . At high doses, Ethofumesate-2-keto can cause toxic effects, including damage to cellular structures and disruption of metabolic processes . These dosage-dependent effects highlight the importance of using appropriate concentrations of the compound for effective weed control.
Metabolic Pathways
Ethofumesate-2-keto is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity . The compound’s metabolism leads to the production of metabolites that contribute to its herbicidal effects . These metabolic pathways are crucial for the compound’s efficacy in inhibiting weed growth.
Transport and Distribution
The transport and distribution of Ethofumesate-2-keto within cells and tissues involve specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its herbicidal effects . The efficient transport and distribution of Ethofumesate-2-keto are essential for its activity in controlling weed growth.
Subcellular Localization
Ethofumesate-2-keto’s subcellular localization plays a crucial role in its activity and function . The compound is directed to specific compartments or organelles within the cell, where it exerts its herbicidal effects . Targeting signals and post-translational modifications are involved in directing Ethofumesate-2-keto to these subcellular locations, ensuring its efficacy in inhibiting weed growth.
属性
IUPAC Name |
(3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWYCAYNZXSHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343594 | |
| Record name | Ethofumesate-2-keto | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26244-33-7 | |
| Record name | Ethofumesate-2-keto | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

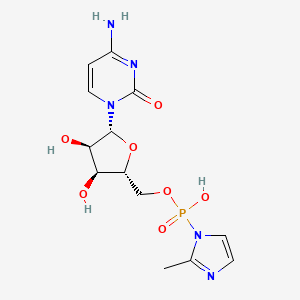

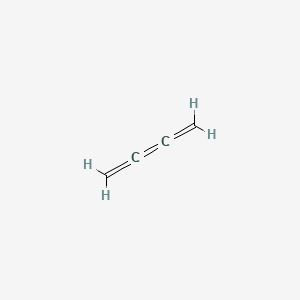
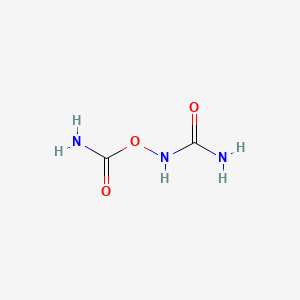

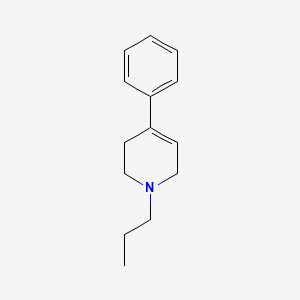
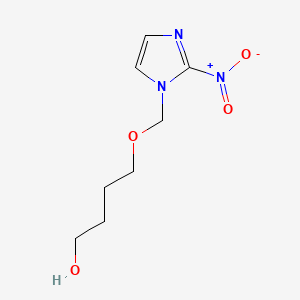
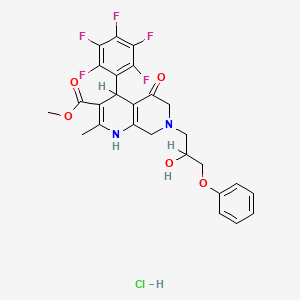
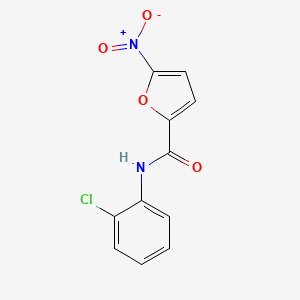
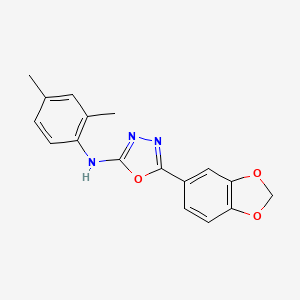
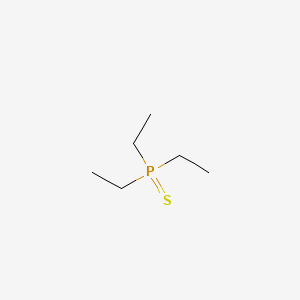
![3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1194065.png)
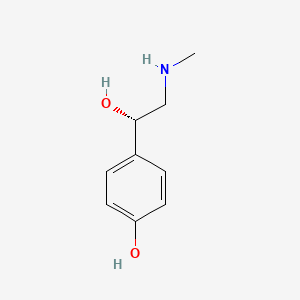
![2,4-difluoro-N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]benzamide](/img/structure/B1194068.png)